molecular formula C16H13N3OS B2592689 (2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one CAS No. 463317-02-4

(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one

Cat. No. B2592689
CAS RN: 463317-02-4
M. Wt: 295.36
InChI Key: ARJMAOLDRCWVPI-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-(pyridin-3-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, also known as PTZ, is a thiazolidinone derivative that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis under Different Conditions : The compound, a derivative of 2-thiazolin-4-ones, demonstrates its versatility in synthesis, showing that it can react with various electrophiles under microwave irradiation and conventional conditions, leading to a range of derivatives with different chemical properties (Al-Zaydi, 2010).
  • Hybridization and Structure Elucidation : Molecular hybridization techniques have been utilized to design and synthesize derivatives of this compound, with their structures confirmed through various spectroscopic methods, indicating the compound's potential for further chemical manipulation and study (Feitoza et al., 2012).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial properties against a range of bacterial and fungal strains. The compound's potential as an antimicrobial agent is highlighted by its ability to inhibit the growth of organisms like E. coli and C. albicans (Desai, Jadeja, & Khedkar, 2022).
  • Antitumor Activity and Pharmacophores Development : The compound's derivatives have shown promising results in inhibiting cell proliferation in various tumor cell lines, suggesting its potential use in developing treatments for oncological disorders. Notably, specific derivatives have been identified as potent inhibitors of protein kinases like DYRK1A, indicating their therapeutic potential (Bourahla et al., 2021).

Synthesis and Application in Biological Evaluation

  • Novel Synthesis Approaches : Innovative synthesis methods have been developed for the compound and its derivatives, leading to novel structures with potential biological applications. These methods have paved the way for further exploration of the compound's utility in various biological contexts (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

(5Z)-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-4-6-13(7-5-11)18-16-19-15(20)14(21-16)9-12-3-2-8-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJMAOLDRCWVPI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.